Cas no 891585-58-3 (2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide)

2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a specialized organic compound featuring a cyanoacrylamide scaffold with nitro and trifluoromethyl substituents. Its structure combines electron-withdrawing groups (nitrophenyl and trifluoromethyl) with a reactive cyanoacrylate moiety, making it a valuable intermediate in medicinal chemistry and materials science. The compound exhibits potential as a building block for synthesizing biologically active molecules, particularly in the development of kinase inhibitors or agrochemicals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrophenyl moiety may contribute to π-stacking interactions in molecular recognition. The conjugated system allows for further functionalization, offering versatility in synthetic applications. This compound is typically handled under controlled conditions due to its reactivity profile.
2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide structure
891585-58-3 structure
Product Name:2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
CAS No:891585-58-3
MF:C17H10F3N3O3
MW:361.274814128876
CID:6315737
PubChem ID:22830219
Update Time:2025-06-11

2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
    • AKOS000955772
    • Z44410911
    • EN300-26583850
    • 891585-58-3
    • Inchi: 1S/C17H10F3N3O3/c18-17(19,20)14-3-1-2-4-15(14)22-16(24)12(10-21)9-11-5-7-13(8-6-11)23(25)26/h1-9H,(H,22,24)/b12-9+
    • InChI Key: HDUQCIRLDDDIDB-FMIVXFBMSA-N
    • SMILES: FC(C1C=CC=CC=1NC(/C(/C#N)=C/C1C=CC(=CC=1)[N+](=O)[O-])=O)(F)F

Computed Properties

  • Exact Mass: 361.06742568g/mol
  • Monoisotopic Mass: 361.06742568g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 610
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 98.7Ų

2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26583850-0.05g
2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
891585-58-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Introduction to 2-Cyano-3-(4-Nitrophenyl)-N-[2-(Trifluoromethyl)phenyl]prop-2-enamide (CAS No. 891585-58-3)

2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS No. 891585-58-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential therapeutic applications and biological activities.

The molecular structure of 2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide includes a cyano group, a nitrophenyl moiety, and a trifluoromethyl-substituted phenyl group, all of which contribute to its distinct chemical properties. The presence of these functional groups imparts the compound with high reactivity and stability, making it an attractive candidate for various chemical and biological investigations.

Recent research has focused on the pharmacological properties of 2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide effectively inhibited the proliferation of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK.

In addition to its anti-cancer properties, 2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has also been investigated for its anti-inflammatory effects. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound significantly reduced inflammation in animal models of rheumatoid arthritis. The anti-inflammatory activity is attributed to its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The synthesis of 2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves several well-established chemical reactions. A typical synthetic route begins with the reaction of 4-nitrobenzaldehyde with malononitrile to form an intermediate nitrile compound. This intermediate is then reacted with 2-trifluoromethylbenzoyl chloride in the presence of a base to yield the final product. The synthesis process is highly reproducible and can be scaled up for industrial production.

The physicochemical properties of 2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide have been extensively characterized. It is a solid at room temperature with a melting point ranging from 150°C to 155°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone but exhibits limited solubility in water. These properties make it suitable for various formulations in pharmaceutical applications.

In terms of safety and toxicity, preliminary studies suggest that 2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has low toxicity at therapeutic doses. However, further toxicological evaluations are necessary to ensure its safety for long-term use in humans. Preclinical studies have shown that the compound does not exhibit significant cytotoxicity towards normal cells, which is a crucial factor for its potential as a therapeutic agent.

The potential applications of 2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide extend beyond cancer and inflammation. Recent research has explored its use in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A study published in the Journal of Neurochemistry in 2019 found that this compound could protect neuronal cells from oxidative stress and amyloid-beta-induced toxicity, suggesting its potential as a neuroprotective agent.

In conclusion, 2-cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS No. 891585-58-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an attractive candidate for further development in drug discovery and medicinal chemistry research.

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